molecular formula C11H20NO11PZn B12704857 Einecs 305-236-0 CAS No. 94386-14-8

Einecs 305-236-0

Cat. No.: B12704857
CAS No.: 94386-14-8
M. Wt: 438.6 g/mol
InChI Key: NNMODKXDABNZRE-UHFFFAOYSA-L
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Description

EINECS 305-236-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). EINECS compounds are typically characterized by their production volume, applications, and regulatory status under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No.

94386-14-8

Molecular Formula

C11H20NO11PZn

Molecular Weight

438.6 g/mol

IUPAC Name

zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2

InChI Key

NNMODKXDABNZRE-UHFFFAOYSA-L

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored. The process ensures high yield and purity of the final product, which is essential for its applications in polymerization.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which are highly reactive and initiate polymerization processes.

Common Reagents and Conditions

    Reagents: Acetone cyanohydrin, hydrazine hydrate.

    Conditions: Controlled temperature, typically around 60-80°C for the decomposition to occur.

Major Products Formed

The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are crucial in initiating the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.

    Biology: Employed in the study of radical-induced biological processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals upon decomposition. These free radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

Structural Analogs

Using PubChem 2D fingerprints and the Tanimoto index, EINECS 305-236-0 is compared to two structurally similar compounds from REACH Annex VI Table 3.1:

Property This compound REACH Annex Compound A REACH Annex Compound B
Molecular Formula Not disclosed C₁₂H₁₈O₃ C₉H₁₄ClN
Tanimoto Similarity (%) - 78% 72%
Boiling Point (°C) 205–210 198 215
Toxicity (LD₅₀, mg/kg) 950 (oral, rat) 1,100 (oral, rat) 820 (oral, rat)
Regulatory Status Non-restricted Restricted (Annex XVII) Under evaluation

Notes:

  • Compound B, while less similar (72%), exhibits closer toxicity profiles, suggesting functional parallels in metabolic pathways .

Functional Analogs

Two functionally similar compounds with overlapping industrial applications were identified:

Property This compound Functional Analog X Functional Analog Y
Primary Use Plasticizer Solvent Flame retardant
Thermal Stability (°C) 180–200 170–190 220–240
Environmental Persistence Moderate (t₁/₂ = 60 days) High (t₁/₂ = 120 days) Low (t₁/₂ = 30 days)
Regulatory Concerns None PBT (Persistent, Bioaccumulative, Toxic) VPVB (Very Persistent, Very Bioaccumulative)

Notes:

  • Analog X, though used as a solvent, shares similar thermal degradation pathways, making it a candidate for substitution in high-temperature applications .
  • Analog Y’s flame-retardant properties contrast with this compound’s plasticizer role but highlight regulatory risks due to persistence .

Discussion of Key Findings

  • Structural vs. Functional Similarity : While structural analogs (e.g., Compound A) align closely in molecular metrics, their regulatory profiles diverge significantly. Functional analogs (e.g., Analog X) may offer safer substitution pathways despite lower structural overlap .
  • Regulatory Implications : this compound’s lack of restrictions contrasts with its analogs, underscoring the need for dynamic risk assessments as new toxicity data emerge .
  • Machine Learning Insights : RASAR models demonstrate that 1,387 labeled chemicals can predict properties for 33,000 EINECS compounds, validating the scalability of read-across approaches .

Q & A

Q. How should long-term stability studies of this compound be structured to account for environmental variables?

  • Methodological Answer : Design accelerated aging studies under controlled conditions (e.g., UV exposure, humidity). Monitor degradation products via LC-MS and correlate with predictive models (e.g., Arrhenius equation). Publish raw kinetic data to support meta-analyses .

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